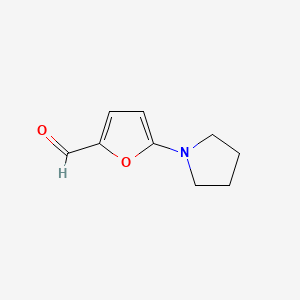

5-(吡咯啉-1-基)呋喃-2-甲醛

描述

“5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C9H11NO2 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential in the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is characterized by a pyrrolidine ring attached to a furan ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用

1. Pyrrolidine in Drug Discovery

- Application Summary : Pyrrolidine is a versatile scaffold used to obtain compounds for the treatment of human diseases . It’s used widely by medicinal chemists due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

- Methods of Application : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

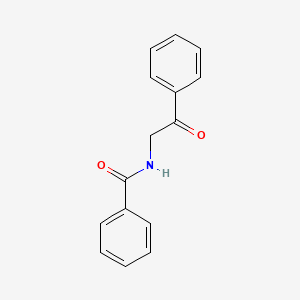

2. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde

- Application Summary : Furan-2-carbaldehyde is an important starting material for a large number of reactions. It plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .

- Methods of Application : The paper presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .

- Results or Outcomes : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

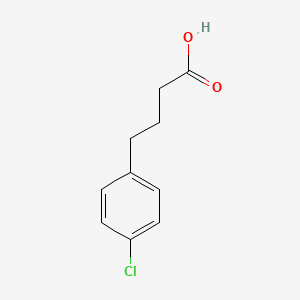

3. (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone in Cancer Research

- Application Summary : This compound has potential applications in scientific experiments, especially in cancer research. Its anti-proliferative effects make it a potential drug candidate for cancer treatment.

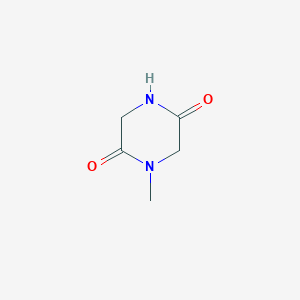

4. Pyrrolidine-2,5-dione in Enzyme Inhibition

- Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold used in the development of enzyme inhibitors . It has been evaluated for its inhibitory activity on human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

- Methods of Application : The synthesis and reaction conditions of 3-chloro-1-aryl pyrrolidine-2,5-diones were reported .

- Results or Outcomes : The different spatial orientation of substituents can lead to a different biological profile of drug candidates .

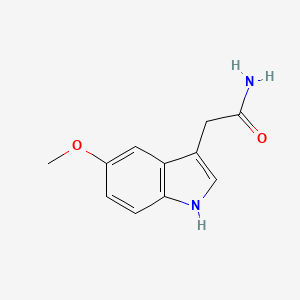

5. Indole Derivatives in Antiviral Research

- Application Summary : Indole derivatives, including those with a pyrrolidine ring, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : Specific compounds were synthesized and tested for their inhibitory activity against various viruses .

- Results or Outcomes : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

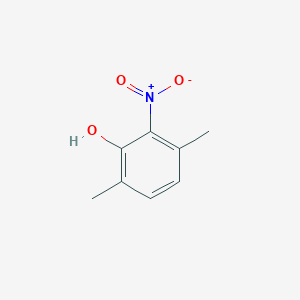

6. Furan-2-Carbaldehyde in Synthetic Chemistry

- Application Summary : Furan-2-carbaldehyde compounds have been explored for their potential in synthetic chemistry . The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors .

7. Pyrrolidine in Enzyme Inhibition

- Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II. Both isoenzymes are involved in several diseases .

- Methods of Application : The synthesis and reaction conditions of 3-chloro-1-aryl pyrrolidine-2,5-diones were reported .

- Results or Outcomes : The different spatial orientation of substituents can lead to a different biological profile of drug candidates .

8. Indole Derivatives in Antiviral Research

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents by Xue et al. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- Methods of Application : Specific compounds were synthesized and tested for their inhibitory activity against various viruses .

- Results or Outcomes : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

9. Furan-2-Carbaldehyde in Synthetic Chemistry

未来方向

The pyrrolidine ring, a key feature of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde”, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on how modifications to the pyrrolidine ring influence the biological activity of these compounds .

属性

IUPAC Name |

5-pyrrolidin-1-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLGFEAULCWLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355444 | |

| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |

CAS RN |

84966-28-9 | |

| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)